molecular formula C51H92O2 B1193965 Cholesteryl lignocerate CAS No. 73024-96-1

Cholesteryl lignocerate

Cat. No. B1193965
CAS RN: 73024-96-1
M. Wt: 737.3 g/mol
InChI Key: AMUHTLRUMQYZJF-LTRCVRFVSA-N
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Description

Cholesteryl lignocerate is a cholesterol ester . It has been found in human meibum . It can be hydrolyzed by cellular extracts from cultured human skin fibroblasts isolated from healthy individuals but not patients with cholesteryl ester storage disease (CESD) or Wolman disease .


Synthesis Analysis

The synthesis of cholesterol-based compounds like Cholesteryl lignocerate involves complex procedures. For instance, the synthesis of cholesterol-phenylalanine-arginine-phenylalanine-lysine (Chol-FRFK) was achieved by coupling cholesteryl chloroformate with amino acid-bound resins .


Molecular Structure Analysis

The molecular formula of Cholesteryl lignocerate is C51H92O2 . It has a formal name of cholest-5-en-(3β)-ol, 3-tetracosanoate . The SMILES and InChi codes provide a textual representation of the molecule’s structure .


Chemical Reactions Analysis

Cholesteryl lignocerate can be hydrolyzed by cellular extracts from cultured human skin fibroblasts . The hydrolytic activity was detected at pH 3.0, and this activity was impaired by sulfhydryl inactivating agents .


Physical And Chemical Properties Analysis

Cholesteryl lignocerate is a solid compound . It has a formula weight of 737.3 . It is soluble in chloroform .

Scientific Research Applications

Drug Delivery Systems

Cholesteryl lignocerate has been investigated for its potential use in drug delivery systems . Due to its lipophilic nature, it can be used to create lipid-based nanoparticles that can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. These nanoparticles can be designed to target specific cells or tissues, reducing side effects and improving therapeutic outcomes .

Liquid Crystals

In the field of liquid crystals , cholesteryl lignocerate contributes to the formation of cholesteric phases, which are essential for creating responsive materials. These materials can change their color or transparency in response to external stimuli such as temperature, light, or electric fields, making them useful for displays, sensors, and smart windows .

Anticancer Research

Cholesteryl lignocerate derivatives have shown promise in anticancer research . They can be used to synthesize conjugates with anticancer drugs, potentially leading to targeted therapies that can selectively attack cancer cells while sparing healthy cells. This approach aims to minimize the adverse effects commonly associated with chemotherapy .

Antimicrobial and Antioxidant Agents

Research has also explored the use of cholesteryl lignocerate in developing antimicrobial and antioxidant agents . By incorporating this compound into the structure of antimicrobial peptides or antioxidant formulations, it’s possible to enhance their stability and efficacy against a broad spectrum of pathogens and oxidative stress .

Bioimaging

In bioimaging , cholesteryl lignocerate can be used to create contrast agents for medical imaging techniques such as MRI or CT scans. These agents can help improve the visibility of internal structures and provide valuable information for diagnosis and treatment planning .

Synthesis of Bioactive Compounds

Lastly, cholesteryl lignocerate plays a role in the synthesis of bioactive compounds . It can be used as a starting material or intermediate in the synthesis of complex molecules with biological activity. These compounds can have various applications, including as pharmaceuticals, agrochemicals, or functional materials .

Mechanism of Action

Cholesteryl lignocerate hydrolysis can be carried out by acid lipase . It has been suggested that the defect in adrenoleukodystrophy is the deficiency of a specific acid esterase isozyme responsible for hydrolysis of very long chain fatty acid esters .

Safety and Hazards

Cholesteryl lignocerate should be handled with care. Avoid prolonged exposure and do not breathe vapor . It is not intended for human or veterinary use .

Future Directions

Research on Cholesteryl lignocerate and similar compounds could provide insights into lipid metabolism and diseases like adrenoleukodystrophy . Further studies could also explore the potential of these compounds in drug delivery, bioimaging, and other applications .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetracosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H92O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-31-49(52)53-44-36-38-50(5)43(40-44)32-33-45-47-35-34-46(42(4)30-28-29-41(2)3)51(47,6)39-37-48(45)50/h32,41-42,44-48H,7-31,33-40H2,1-6H3/t42-,44+,45+,46-,47+,48+,50+,51-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHTLRUMQYZJF-LTRCVRFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H92O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20993788
Record name Cholest-5-en-3-yl tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl lignocerate

CAS RN

73024-96-1
Record name Cholest-5-en-3-ol (3β)-, 3-tetracosanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73024-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholesteryl lignocerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073024961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholest-5-en-3-yl tetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20993788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHOLESTERYL LIGNOCERATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HQM4PIN2X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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